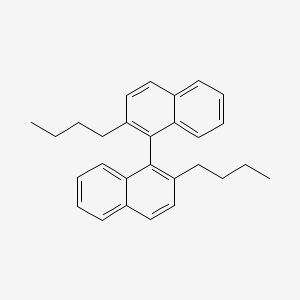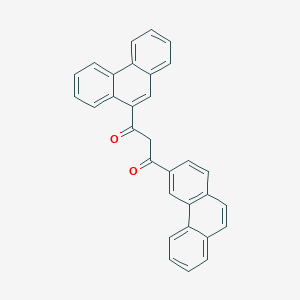![molecular formula C7H12F2O3Si B14235666 2-Propenoic acid, 3,3-difluoro-2-[(trimethylsilyl)oxy]-, methyl ester CAS No. 491612-52-3](/img/structure/B14235666.png)
2-Propenoic acid, 3,3-difluoro-2-[(trimethylsilyl)oxy]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 3,3-difluoro-2-[(trimethylsilyl)oxy]-, methyl ester is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a difluoro group and a trimethylsilyl group attached to the propenoic acid backbone
Vorbereitungsmethoden
The synthesis of 2-Propenoic acid, 3,3-difluoro-2-[(trimethylsilyl)oxy]-, methyl ester typically involves the reaction of 3,3-difluoroacrylic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Addition: The double bond in the propenoic acid moiety can participate in addition reactions with electrophiles or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 3,3-difluoro-2-[(trimethylsilyl)oxy]-, methyl ester has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activity and as intermediates in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique reactivity and stability.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves the interaction of its functional groups with various molecular targets. The difluoro group can participate in hydrogen bonding and dipole interactions, while the trimethylsilyl group can stabilize reactive intermediates. These interactions facilitate various chemical transformations and contribute to the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other silyl-protected propenoic acids and their derivatives, such as:
- 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Propanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester
Compared to these compounds, 2-Propenoic acid, 3,3-difluoro-2-[(trimethylsilyl)oxy]-, methyl ester is unique due to the presence of the difluoro group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in specific synthetic applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
491612-52-3 |
|---|---|
Molekularformel |
C7H12F2O3Si |
Molekulargewicht |
210.25 g/mol |
IUPAC-Name |
methyl 3,3-difluoro-2-trimethylsilyloxyprop-2-enoate |
InChI |
InChI=1S/C7H12F2O3Si/c1-11-7(10)5(6(8)9)12-13(2,3)4/h1-4H3 |
InChI-Schlüssel |
GPHHDRRTMUGMDM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=C(F)F)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



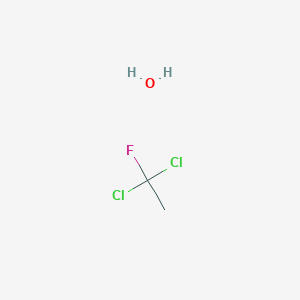

![1-Benzyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B14235607.png)
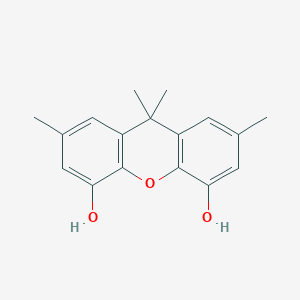
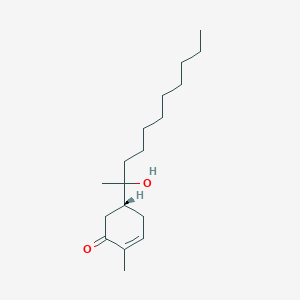
![Dibenzo[b,d]furan-1-sulfonic acid](/img/structure/B14235622.png)
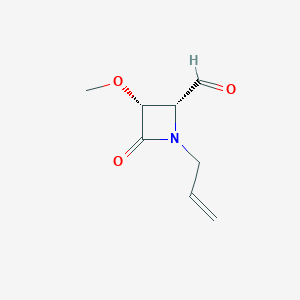
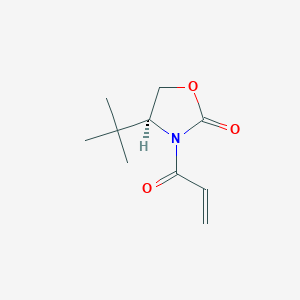
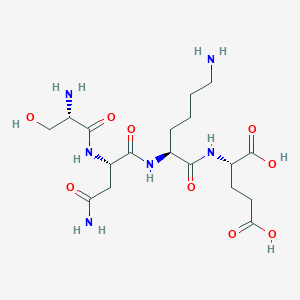

![Benzamide, N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]-](/img/structure/B14235656.png)
